1-Aminocyclobutane-1-carbonyl fluoride
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Overview
Description
1-Aminocyclobutane-1-carbonyl fluoride is an organic compound with the molecular formula C5H8FNO. It is a derivative of cyclobutane, featuring an amino group and a carbonyl fluoride group attached to the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Aminocyclobutane-1-carbonyl fluoride can be synthesized through several methods. One common approach involves the fluorination of 1-aminocyclobutane-1-carboxylic acid. This process typically employs reagents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions to replace the carboxyl group with a carbonyl fluoride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes. Electrochemical fluorination is one such method, where the compound is subjected to electrolysis in the presence of hydrogen fluoride (HF) to achieve the desired fluorination .
Chemical Reactions Analysis
Types of Reactions
1-Aminocyclobutane-1-carbonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonyl fluoride group is replaced by other nucleophiles.
Reduction Reactions: Reduction of the carbonyl fluoride group can yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Products include azides, nitriles, and other substituted derivatives.
Reduction: The primary product is the corresponding alcohol.
Oxidation: Products include nitroso and nitro compounds.
Scientific Research Applications
1-Aminocyclobutane-1-carbonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor to bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-aminocyclobutane-1-carbonyl fluoride involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes by forming stable complexes with their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclobutane-1-carboxylic acid: This compound is structurally similar but lacks the fluorine atom.
1-Aminocyclopropane-1-carboxylic acid: Another analog with a smaller ring structure.
Cyclobutanecarboxylic acid derivatives: These compounds share the cyclobutane ring but have different functional groups.
Uniqueness
1-Aminocyclobutane-1-carbonyl fluoride is unique due to the presence of both an amino group and a carbonyl fluoride group on the cyclobutane ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C5H8FNO |
---|---|
Molecular Weight |
117.12 g/mol |
IUPAC Name |
1-aminocyclobutane-1-carbonyl fluoride |
InChI |
InChI=1S/C5H8FNO/c6-4(8)5(7)2-1-3-5/h1-3,7H2 |
InChI Key |
NWBAQVYKHWUCDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(=O)F)N |
Origin of Product |
United States |
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